2-Bromo-5-chloro-N-ethylnicotinamide

Description

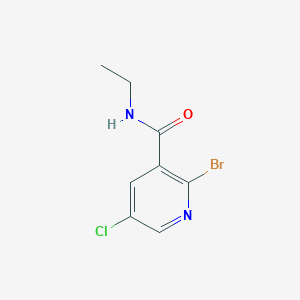

2-Bromo-5-chloro-N-ethylnicotinamide is a halogenated nicotinamide derivative featuring bromine and chlorine substituents at the 2- and 5-positions of the pyridine ring, respectively, and an ethylamide group at the nitrogen position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the strategic placement of halogens and the ethylamide moiety. Its structural framework allows for diverse interactions with biological targets, making it a candidate for drug discovery and biochemical probe development .

Properties

Molecular Formula |

C8H8BrClN2O |

|---|---|

Molecular Weight |

263.52 g/mol |

IUPAC Name |

2-bromo-5-chloro-N-ethylpyridine-3-carboxamide |

InChI |

InChI=1S/C8H8BrClN2O/c1-2-11-8(13)6-3-5(10)4-12-7(6)9/h3-4H,2H2,1H3,(H,11,13) |

InChI Key |

QCKUHXCSZBIOLE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(N=CC(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-N-ethylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. One common method includes the following steps:

Bromination: Nicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the nicotinamide ring.

Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

Ethylation: Finally, the chlorinated product is reacted with ethylamine to introduce the ethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-N-ethylnicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of an amide derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-Bromo-5-chloro-N-ethylnicotinamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

The following analysis compares 2-Bromo-5-chloro-N-ethylnicotinamide with structurally related nicotinamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations:

Halogen Positioning :

- The 2-bromo-5-chloro configuration in the target compound contrasts with analogues like 5-bromo-2-chloro-N-cyclohexylnicotinamide (). Halogen positioning significantly affects electronic properties: bromine (electron-withdrawing) at position 2 may stabilize the ring, while chlorine at position 5 modulates electrophilicity .

- In Ethyl 5-bromo-6-chloro-2-(difluoromethyl)nicotinate (), bromine and chlorine on adjacent positions (5 and 6) create distinct electronic environments compared to the target compound.

The N-methoxy-N-methyl group in introduces steric hindrance and polarizability, which may alter interactions with enzymes or receptors.

Functional Group Differences :

- Ester derivatives (e.g., ) exhibit higher reactivity than amides due to the electrophilic carbonyl carbon, making them more suitable for synthetic intermediates rather than stable bioactive agents.

Insights:

- Lipophilicity : The ethyl group in the target compound balances solubility and membrane permeability (LogP ~2.1), whereas bulkier substituents like cyclohexyl (LogP ~3.8) may limit aqueous solubility .

- Halogen Bonding : Bromine and chlorine in the target compound facilitate halogen bonding with biomolecular targets, a feature shared with 5-bromo-2-chloro-N-cyclohexylnicotinamide .

- Reactivity : Chloromethyl or ester groups () increase electrophilicity, enabling covalent modifications absent in the amide-based target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.